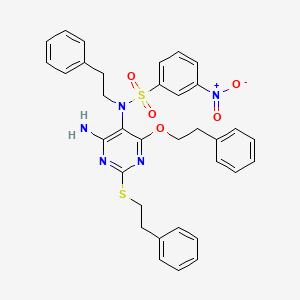
Hdac6-IN-27
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hdac6-IN-27 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin, heat shock protein 90 (HSP90), and cortactin. Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-27 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. For instance, the preparation of this compound may involve the use of palladium-catalyzed cross-coupling reactions, amide bond formation, and selective deprotection steps .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring compliance with Good Manufacturing Practices (GMP). This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing stringent quality control measures to maintain consistency and safety of the final product .
化学反应分析
Types of Reactions
Hdac6-IN-27 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
科学研究应用
Hdac6-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes.
Biology: Employed in research to understand the biological functions of HDAC6 and its role in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6.
作用机制
Hdac6-IN-27 exerts its effects by selectively inhibiting the activity of HDAC6. This inhibition disrupts the deacetylation of non-histone proteins, leading to changes in protein stability, chromatin dynamics, and gene expression. The molecular targets of this compound include α-tubulin, HSP90, and cortactin. The pathways involved in its mechanism of action include the regulation of protein degradation, cell motility, and stress response .
相似化合物的比较
Hdac6-IN-27 is unique compared to other HDAC6 inhibitors due to its specific chemical structure and selectivity. Similar compounds include:
Ricolinostat: Another selective HDAC6 inhibitor with a different chemical structure.
ACY-1215: A selective HDAC6 inhibitor used in clinical trials for cancer treatment.
Tubastatin A: Known for its high selectivity towards HDAC6 over other HDAC isoforms.
This compound stands out due to its unique binding affinity and specificity, making it a valuable tool in both research and therapeutic applications.
属性
分子式 |
C15H15N3O4 |
|---|---|
分子量 |
301.30 g/mol |
IUPAC 名称 |
N-hydroxy-4-[(4-methoxyphenyl)carbamoylamino]benzamide |
InChI |
InChI=1S/C15H15N3O4/c1-22-13-8-6-12(7-9-13)17-15(20)16-11-4-2-10(3-5-11)14(19)18-21/h2-9,21H,1H3,(H,18,19)(H2,16,17,20) |
InChI 键 |
IXUUXMKJAWDHKP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-tert-butyl-1-(3,5-dichlorophenyl)-8-[1-(2-hydroxyethyl)pyrazol-4-yl]-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B15137064.png)
![1-[2-[4-(4-Ethylphenyl)triazol-1-yl]phenyl]ethanone](/img/structure/B15137068.png)






